Solubility Profiling & Solvent Selection Guide: 1-(4-Oxocyclohexyl)pyrrolidin-2-one
Solubility Profiling & Solvent Selection Guide: 1-(4-Oxocyclohexyl)pyrrolidin-2-one
Topic: Solubility Profile of 1-(4-Oxocyclohexyl)pyrrolidin-2-one in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
1-(4-Oxocyclohexyl)pyrrolidin-2-one (CAS: 1352933-85-7) is a bifunctional heterocyclic intermediate characterized by a polar lactam (pyrrolidone) fused to a lipophilic yet reactive cyclohexanone ring.[1] Commonly utilized as a scaffold in the synthesis of PDE4 inhibitors and other pharmaceutical agents, its solubility profile is dictated by the competition between the hydrophilic amide/ketone groups and the hydrophobic cyclohexyl backbone.[1]
This guide provides a technical analysis of its solubility behavior, predictive solvent matrices, and validated protocols for experimental determination, ensuring optimal solvent selection for synthesis (particularly reductive amination) and purification.[1]
Part 1: Physicochemical Basis of Solubility[1]
To predict and manipulate the solubility of 1-(4-Oxocyclohexyl)pyrrolidin-2-one, one must understand its molecular interactions.[1]
Structural Analysis[1]
-
Pyrrolidin-2-one Moiety: Acts as a polar head group.[1] It is a strong hydrogen bond acceptor (C=O) and has high affinity for polar protic and aprotic solvents.[1] This moiety drives solubility in water, alcohols, and DMSO.[1]
-
Cyclohexanone Ring: Provides lipophilicity but retains polarity via the ketone carbonyl.[1] This section reduces water solubility compared to unsubstituted pyrrolidone but ensures high solubility in chlorinated solvents and esters.[1]
-
Overall Character: Amphiphilic with a bias toward polar organic solvents .[1]
Predicted Solubility Matrix
Based on Structure-Property Relationships (SPR) and analogous pyrrolidone intermediates (e.g., Rolipram precursors), the following solubility profile is established:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent dipole-dipole interactions; primary solvent for extraction and synthesis.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Strong solvation of the lactam functionality; suitable for stock solutions.[1] |
| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Hydrogen bonding with lactam/ketone oxygens; useful for reductive amination.[1] |
| Esters/Ethers | Ethyl Acetate (EtOAc), THF | Moderate (10–50 mg/mL) | Good solubility; often used as the "solvent" in recrystallization pairs.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Low/Insoluble (<1 mg/mL) | Lack of polar interactions; ideal anti-solvents for precipitation.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Moderate/Low | Soluble but extractable.[1] The lipophilic cyclohexyl ring limits thermodynamic solubility compared to simple pyrrolidone.[1] |
Part 2: Experimental Determination Protocols
As exact thermodynamic values vary by crystal form and purity, the following self-validating protocols are required for precise determination in your specific matrix.
Protocol A: High-Throughput Kinetic Solubility (DMSO Stock)
Best for: Early-stage screening and biological assay preparation.[1]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Dispensing: Add 5 µL of stock to a 96-well plate.
-
Dilution: Add 195 µL of the target solvent (e.g., PBS pH 7.4, MeOH) to reach a theoretical concentration of 250 µM (2% DMSO final).
-
Equilibration: Shake at 500 rpm for 2 hours at ambient temperature (
). -
Filtration: Vacuum filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Analyze filtrate via HPLC-UV (210–220 nm detection for the lactam/ketone).
-
Calculation:
[1]
Protocol B: Thermodynamic Solubility (Shake-Flask Method)
Best for: Process chemistry, crystallization optimization, and formulation.[1]
-
Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a chemically resistant glass vial.
-
Agitation: Cap and shake/stir at constant temperature (
) for 24–48 hours. -
Verification: Visually confirm undissolved solid remains. If clear, add more solid.[1]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC.
Visualization: Solubility Determination Workflow
Figure 1: Decision matrix and workflow for kinetic vs. thermodynamic solubility determination.
Part 3: Applications in Synthesis and Purification
The solubility profile directly dictates the operational parameters for the compound's primary utility: Reductive Amination and Purification .[1]
Reaction Solvent Selection (Reductive Amination)
The 4-oxocyclohexyl ketone is typically reacted with amines.[1] The choice of solvent affects the equilibrium of imine formation and the selectivity of the reduction.[1]
-
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE):
-
Methanol (MeOH):
-
Recommendation: Use DCE for STAB reductions or MeOH for NaBH3CN/NaBH4 reductions.[1]
Purification Strategy (Recrystallization)
Exploiting the solubility differential between "Moderate" and "Low" solubility solvents is the most efficient purification method.[1]
-
Solvent System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1]
-
Protocol:
-
Dissolve crude 1-(4-Oxocyclohexyl)pyrrolidin-2-one in minimal hot Ethyl Acetate (
). -
Slowly add Hexanes dropwise until persistent cloudiness appears.
-
Cool slowly to room temperature, then to
. -
Filter the resulting white crystalline solid.[1]
-
Visualization: Solvent Selection Logic
Figure 2: Logic flow for selecting the appropriate solvent system based on the intended chemical operation.[1]
References
-
Sigma-Aldrich. 1-(4-Oxocyclohexyl)pyrrolidin-2-one Product Specification & Safety Data Sheet. Link
-
Nagy, P., et al. (2022). "Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition."[1] Organic Letters, 24(4), 1066–1071.[1][2] (Demonstrates solvent systems for analogous pyrrolidone intermediates). Link
-
MilliporeSigma. Solubility Determination Protocols: Kinetic vs. Thermodynamic.[1]Link
-
Beilstein J. Org.[1] Chem. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones." (Context on pyrrolidone synthesis solvents). Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 61(11), 3849–3862.[1] (Standard protocol for ketone intermediates).[1] Link
